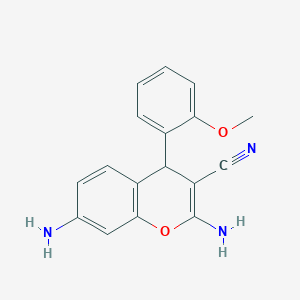
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCC is a chromene derivative that has shown promising results in scientific research related to cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it works by targeting multiple signaling pathways involved in cancer, inflammation, and neurodegeneration. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to have several biochemical and physiological effects in the body. Studies have shown that 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile can regulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to reduce oxidative stress and DNA damage in cells. Physiologically, 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been shown to reduce tumor growth, inflammation, and neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, inflammation, and neurodegeneration. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is its poor solubility, which can make it difficult to administer in vivo. The synthesis of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile is also complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile, which could lead to the development of more targeted therapies. Further studies are also needed to determine the safety and efficacy of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile in humans. Overall, 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has shown great potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,7-diamino-4-hydroxychromene-3-carbonitrile with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to form 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile. The synthesis method of 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer treatment. Studies have shown that 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition to cancer, 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also shown promising results in the treatment of inflammation and neurodegenerative diseases. Studies have shown that 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-5-3-2-4-11(14)16-12-7-6-10(19)8-15(12)22-17(20)13(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWWIXVKKFLSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
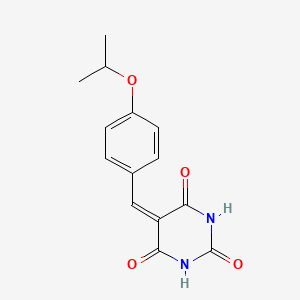
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
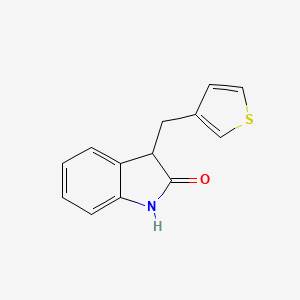
![N-cyclobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4960418.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)
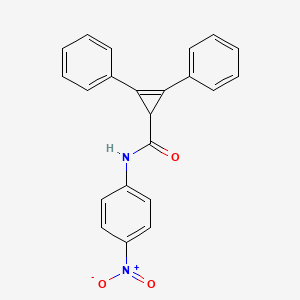
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
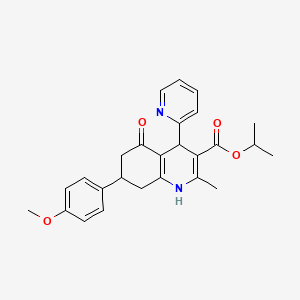
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)